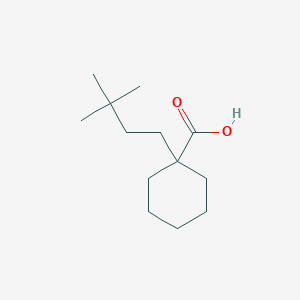

1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,3-dimethylbutyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-12(2,3)9-10-13(11(14)15)7-5-4-6-8-13/h4-10H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCXHXLHLOFNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344055-91-9 | |

| Record name | 1-(3,3-dimethylbutyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of cyclohexane with 3,3-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylated product is then oxidized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride for converting the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

Oxidation: Formation of ketones or esters.

Reduction: Formation of primary alcohols or aldehydes.

Substitution: Formation of acyl derivatives or esters.

Scientific Research Applications

1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The 3,3-dimethylbutyl group may influence the compound’s hydrophobic interactions and overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

Cyclohexane-1-carboxylic acid: Lacks the 3,3-dimethylbutyl substituent, resulting in different physical and chemical properties.

1-(3,3-Dimethylbutyl)cyclohexane: Lacks the carboxylic acid group, affecting its reactivity and applications.

Cyclohexane-1,1-dicarboxylic acid:

Uniqueness

1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the bulky 3,3-dimethylbutyl group and the reactive carboxylic acid group. This combination imparts distinct physical properties, such as solubility and melting point, and influences its reactivity in chemical reactions.

Biological Activity

1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid, also known as Cuprizone, is a cyclohexane carboxylic acid with the molecular formula C14H26O2 and a molecular mass of 226.36 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the context of neurotoxicity and its applications in studying demyelination and remyelination processes.

- Molecular Formula : C14H26O2

- Molecular Mass : 226.36 g/mol

- Melting Point : 83°C

- Boiling Point : 326°C

- Solubility : Soluble in water, methanol, and ethanol

- Stability : Generally stable but incompatible with strong oxidizing agents

Neurotoxic Properties

Cuprizone is primarily investigated for its neurotoxic effects, which are critical in understanding demyelination-related diseases such as multiple sclerosis (MS). Research indicates that Cuprizone induces demyelination by disrupting oligodendrocyte function, leading to neurological deficits. The mechanism involves the compound's ability to affect cellular signaling pathways associated with myelin sheath integrity.

Case Study: Demyelination Model

A significant study utilized Cuprizone to create a model of demyelination in mice. The administration of Cuprizone resulted in observable demyelination in the corpus callosum, accompanied by behavioral deficits. Histological analyses confirmed the loss of myelin sheaths and a reduction in oligodendrocyte populations.

Toxicity Profile

While Cuprizone is valuable for research, it poses toxicity risks. Studies have reported that exposure can lead to liver and kidney damage alongside its neurotoxic effects. Safety data indicate that Cuprizone can cause skin irritation and serious eye damage upon contact.

Toxicity Data Table

Demyelination Studies

Cuprizone serves as a model compound for studying the mechanisms of demyelination and remyelination. Its ability to induce specific neurological deficits makes it a valuable tool for testing therapeutic interventions aimed at restoring myelin integrity.

Cholesterol Biosynthesis Inhibition

Emerging research suggests that this compound may act as an inhibitor of cholesterol biosynthesis. This property could have implications for developing treatments for hypercholesterolemia and related metabolic disorders.

Current State of Research

Despite extensive studies on Cuprizone's biological properties in vitro and in animal models, its clinical applications remain limited. Ongoing research aims to elucidate the precise mechanisms underlying its neurotoxic effects and explore potential therapeutic uses.

Future Directions

Future research should focus on:

- Mechanistic Studies : Further investigation into how Cuprizone affects cellular signaling pathways.

- Therapeutic Development : Exploring its potential as a lead compound for new drugs targeting demyelination.

- Safety Assessments : Comprehensive toxicity evaluations to ensure safe handling and application in research.

Q & A

Q. What are the key steps in synthesizing 1-(3,3-Dimethylbutyl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Alkylation of cyclohexane precursors : Introduce the 3,3-dimethylbutyl group via nucleophilic substitution or coupling reactions. Use coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance reaction efficiency .

- Carboxylic acid functionalization : Oxidize intermediate alcohols or employ carboxylation strategies (e.g., CO₂ insertion under palladium catalysis).

- Optimization : Control temperature (e.g., 0–25°C for sensitive steps), reaction time (12–24 hours for coupling reactions), and solvent polarity (DMF or THF) to minimize side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolates (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylbutyl group integration at δ 0.8–1.2 ppm for methyl protons, cyclohexane chair conformation analysis) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns .

- Infrared spectroscopy (IR) : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry if chiral centers exist (e.g., cyclohexane ring puckering) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

Methodological Answer:

- Use 2D NMR techniques :

- HSQC/HMBC : Correlate protons to adjacent carbons to verify substituent connectivity (e.g., distinguishing between cyclohexane and dimethylbutyl groups) .

- NOESY : Detect spatial proximity of protons to confirm stereochemistry (e.g., axial vs. equatorial substituents) .

- Isotopic labeling : Introduce deuterium in suspected positions to simplify splitting patterns .

- Cross-validate with computational models : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies mitigate byproduct formation during the alkylation step?

Methodological Answer:

- Stoichiometric control : Limit excess alkylating agents (e.g., 1.1–1.3 equivalents) to reduce dialkylation byproducts .

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions to enhance regioselectivity .

- Low-temperature quenching : Rapidly cool reactions after completion to prevent thermal degradation .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., elimination products from β-hydride shifts) and adjust reaction conditions accordingly .

Q. How can the compound’s solubility be optimized for biological assays?

Methodological Answer:

- Derivatization : Convert the carboxylic acid to a sodium salt or ester prodrug for improved aqueous solubility .

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while avoiding precipitation .

- Surfactant-assisted dispersion : Incorporate Tween-80 or cyclodextrins for hydrophobic interaction studies .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental melting points be addressed?

Methodological Answer:

- Purity verification : Reassess purity via HPLC and DSC (differential scanning calorimetry) to exclude impurities lowering the melting point .

- Polymorphism screening : Test recrystallization in multiple solvents (e.g., ethanol vs. acetone) to identify stable crystalline forms .

- Thermogravimetric analysis (TGA) : Rule out decomposition during melting by monitoring mass loss .

Q. What experimental approaches reconcile conflicting bioactivity results across studies?

Methodological Answer:

- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Dose-response validation : Perform EC₅₀/IC₅₀ curves in triplicate to confirm potency thresholds .

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions skewing data .

Tables for Key Data

Q. Table 1. Optimal Reaction Conditions for Alkylation

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0–25°C | Prevents decomposition | |

| Reaction Time | 12–24 hours | Completes coupling | |

| Solvent | Anhydrous DMF/THF | Enhances solubility | |

| Coupling Reagent | HATU | 85–90% yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.